![molecular formula C19H18ClNOS B6328042 N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide CAS No. 1274903-54-6](/img/structure/B6328042.png)
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide, also known as N-TBPCBTF, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzo[b]thiophene, a heterocyclic aromatic compound, and is characterized by its yellowish-brown color. The compound has been studied for its biochemical and physiological effects and has been found to have a wide range of applications in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of various substituents on the reactivity of benzo[b]thiophene derivatives. It has also been used in research on the biological activity of benzo[b]thiophene derivatives and their potential applications in pharmaceuticals. In addition, N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been studied for its potential applications in organic synthesis, as a dye for textile printing, and as an antioxidant.
Wirkmechanismus
The mechanism of action of N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide is not fully understood. However, it is believed that the compound acts as a pro-oxidant, which means it can increase the oxidation of other molecules in the environment. This can lead to the formation of reactive oxygen species, which can cause oxidative damage to cells and tissues. In addition, N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide can interact with other molecules in the environment, such as proteins and lipids, and can affect their structure and function.
Biochemical and Physiological Effects
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, as well as to have anti-inflammatory and anti-cancer activities. In addition, N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has been found to have antioxidant and free radical scavenging activities, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. In addition, the compound has been found to have a wide range of biological activities, which makes it useful for a variety of research applications. However, the compound is toxic and should be handled with caution. In addition, the compound is not water soluble and must be dissolved in an organic solvent before use.
Zukünftige Richtungen
The future directions for research on N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide are numerous. One area of research is to further study the biochemical and physiological effects of the compound, as well as its potential applications in pharmaceuticals. In addition, further research is needed to determine the mechanism of action of the compound and to develop new synthesis methods for the compound. Finally, further research is needed to determine the potential applications of the compound in organic synthesis, as a dye for textile printing, and as an antioxidant.
Synthesemethoden
N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide is synthesized through a nucleophilic substitution reaction between 4-tert-butylphenol and 3-chlorobenzo[b]thiophene-2-ylformamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as sodium chloride. The reaction is typically carried out at a temperature of 70-80 degrees Celsius for about 24 hours. After the reaction is complete, the compound is isolated and purified through a series of chromatographic techniques.
Eigenschaften
IUPAC Name |
N-(4-tert-butylphenyl)-N-(3-chloro-1-benzothiophen-2-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNOS/c1-19(2,3)13-8-10-14(11-9-13)21(12-22)18-17(20)15-6-4-5-7-16(15)23-18/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITLYOYBCYBRSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Tert-butyl)phenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

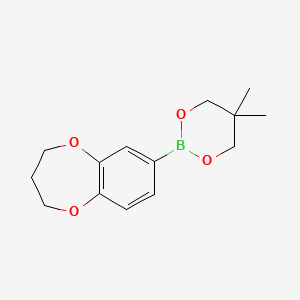
![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327978.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)
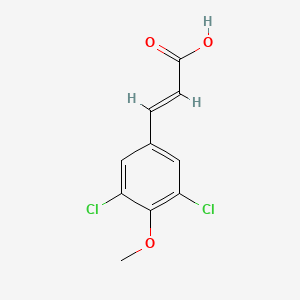
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327999.png)


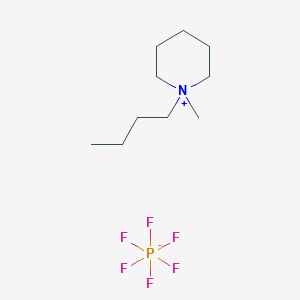
![N-(2,5-Dimethylphenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328044.png)

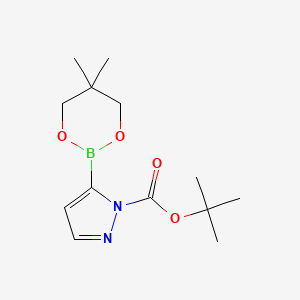
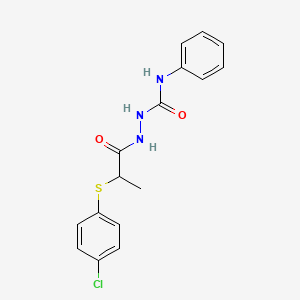
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)